![molecular formula C14H11F3N2O3 B2877700 ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate CAS No. 339106-77-3](/img/structure/B2877700.png)
ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate” is a chemical compound. It has been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods .Chemical Reactions Analysis
The compound undergoes intramolecular cyclization in nitrobenzene under reflux conditions, leading to the formation of a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 128–130 °C . It has an IR spectrum with peaks at 3237 cm^-1 (NH), 2229 cm^-1 (CN), and 1713 cm^-1 (C=O). Its 1H-NMR spectrum in DMSO-d6 at 500 MHz shows peaks at 1.05 ppm (t, 3 J HH = 5.0 Hz, 3H, CH3), 3.93 ppm (q, 3 J HH = 5.0 Hz, 2H, OCH2), 7.93 ppm (m, 3H, Ar─H), and 10.87 ppm (s, 1H, NH) .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The trifluoromethyl group in this compound contributes to its pharmacological potential. It can increase the lipophilicity and metabolic stability of pharmaceuticals, making it a valuable moiety in drug design . This compound could be explored for its efficacy in various therapeutic areas, including as a precursor for the synthesis of more complex drug molecules.
Agrochemical Research
Compounds with a trifluoromethyl group, such as this one, are often used in the development of pesticides. They can provide increased stability against degradation by sunlight, water, and enzymes, leading to more effective and longer-lasting pesticides .
Wirkmechanismus
Target of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethyl group in the compound could interact with various biological targets, contributing to its pharmacological activities.
Mode of Action
The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates . This could imply that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function or structure.
Biochemical Pathways
The trifluoromethyl group is known to be involved in various pharmacological activities . This suggests that the compound could affect multiple biochemical pathways, leading to downstream effects that contribute to its pharmacological activities.
Result of Action
Compounds containing the trifluoromethyl group are known to exhibit numerous pharmacological activities . This suggests that the compound could have various molecular and cellular effects, depending on its specific targets and mode of action.
Eigenschaften
IUPAC Name |
ethyl (E)-3-cyano-2-oxo-4-[4-(trifluoromethyl)anilino]but-3-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3/c1-2-22-13(21)12(20)9(7-18)8-19-11-5-3-10(4-6-11)14(15,16)17/h3-6,8,19H,2H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVWBIWOXUWOQO-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C/NC1=CC=C(C=C1)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-1-(4-methylbenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
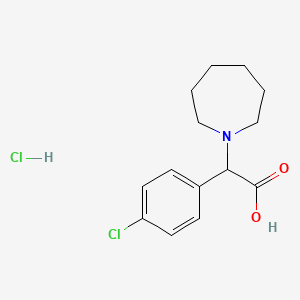
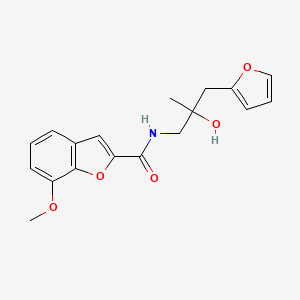
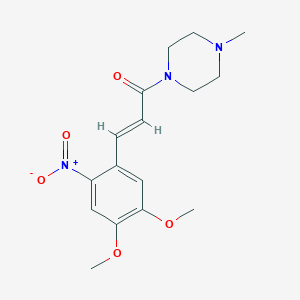
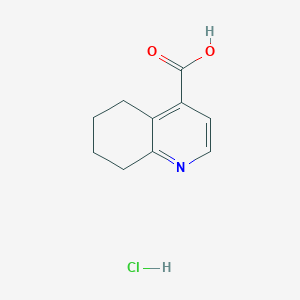
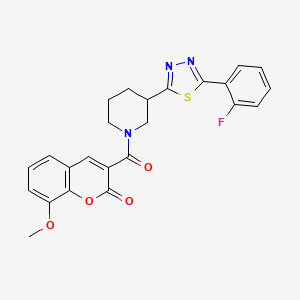
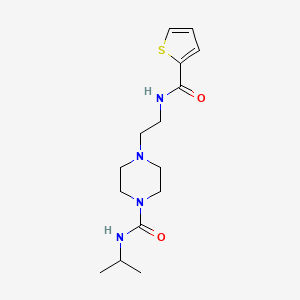


![2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2877634.png)
![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877635.png)


